molecular formula C5H6Br2 B14507975 1,5-Dibromopenta-1,4-diene CAS No. 63382-67-2

1,5-Dibromopenta-1,4-diene

Cat. No.: B14507975
CAS No.: 63382-67-2
M. Wt: 225.91 g/mol
InChI Key: FVVDVKDSSJLNND-UHFFFAOYSA-N
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Description

1,5-Dibromopenta-1,4-diene is an organic compound characterized by the presence of two bromine atoms attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromopenta-1,4-diene can be synthesized through several methods. One common approach involves the bromination of penta-1,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromopenta-1,4-diene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form conjugated dienes or alkynes.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition Reactions: Conducted in non-polar solvents with reagents like bromine (Br2) or hydrogen bromide (HBr).

    Elimination Reactions: Often require strong bases like sodium amide (NaNH2) or potassium hydroxide (KOH) in high temperatures.

Major Products:

    Substitution Reactions: Products include alcohols, ethers, and amines.

    Addition Reactions: Products are dibromoalkanes or bromoalkenes.

    Elimination Reactions: Products include conjugated dienes or alkynes.

Scientific Research Applications

1,5-Dibromopenta-1,4-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,5-Dibromopenta-1,4-diene involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system allows for resonance stabilization of intermediates, making it a versatile compound in various chemical reactions. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    1,4-Pentadiene: Another conjugated diene with a similar structure but without bromine atoms.

    1,5-Hexadiene: A longer-chain conjugated diene with similar reactivity.

Uniqueness: 1,5-Dibromopenta-1,4-diene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

63382-67-2

Molecular Formula

C5H6Br2

Molecular Weight

225.91 g/mol

IUPAC Name

1,5-dibromopenta-1,4-diene

InChI

InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h2-5H,1H2

InChI Key

FVVDVKDSSJLNND-UHFFFAOYSA-N

Canonical SMILES

C(C=CBr)C=CBr

Origin of Product

United States

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